Ethyl 1-methylcyclopropanecarboxylate
Description
Significance of Cyclopropane (B1198618) Derivatives in Modern Organic Synthesis and Medicinal Chemistry
The cyclopropane motif is a prevalent structural feature in numerous biologically active compounds and is considered a crucial design element in medicinal chemistry. nih.gov Its presence in drug molecules can enhance potency, improve metabolic stability, and influence binding to target receptors. acs.org The rigid, three-dimensional structure of the cyclopropane ring allows for precise conformational control, which is advantageous in drug design. nih.gov Consequently, the synthesis and functionalization of cyclopropane derivatives are of considerable interest to synthetic and medicinal chemists. acs.orgbeilstein-journals.org The development of novel methods for constructing the cyclopropane ring, such as cyclopropanation reactions, is an active area of research. wikipedia.org
The incorporation of a cyclopropyl (B3062369) group can address several challenges encountered during drug discovery. acs.org These benefits include:
Enhanced biological potency. acs.org
Reduction of off-target effects. acs.org
Increased metabolic stability. acs.org
Improved brain permeability. acs.org
Decreased plasma clearance. acs.org
Favorable entropic contributions to receptor binding. acs.org
Conformational restriction of peptides to prevent enzymatic degradation. acs.org
Alteration of a drug's acidity (pKa) to minimize efflux by proteins like P-glycoprotein. acs.org
Research Context of Ethyl 1-Methylcyclopropanecarboxylate within Strained-Ring Systems
This compound is a specific example of a cyclopropane derivative that embodies the unique characteristics of strained-ring systems. Its structure, featuring a quaternary carbon within the three-membered ring, presents interesting synthetic challenges and opportunities. Research into compounds like this compound contributes to the broader understanding of how ring strain influences chemical reactivity and how these strained systems can be manipulated to construct more complex molecular architectures. nih.gov The study of such derivatives is often driven by the need for novel building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govgoogle.com
The synthesis of this compound and related compounds can be achieved through various methods, including the cyclopropanation of alkenes. wikipedia.org For instance, a general approach involves the reaction of an appropriate alkene with a carbene or carbenoid species. wikipedia.org Modifications of these methods, such as those employing transition metal catalysts, have been developed to improve efficiency and stereoselectivity. nih.gov
The reactivity of this compound is influenced by the strained cyclopropane ring. This strain can be released in various chemical transformations, making it a versatile intermediate. For example, cyclopropane derivatives can undergo ring-opening reactions under radical conditions to form a variety of functionalized products. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12O2 nih.govsigmaaldrich.comchemspider.comuni.lu |
| Molecular Weight | 128.17 g/mol nih.govsigmaaldrich.com |
| IUPAC Name | ethyl 1-methylcyclopropane-1-carboxylate nih.gov |
| CAS Number | 71441-76-4 nih.gov |
| Boiling Point | 136°C chemicalbook.com |
| Density | 0.918 g/cm³ chemicalbook.com |
| Flash Point | 30°C chemicalbook.com |
Synonyms for this compound nih.govchemicalbook.com
ethyl 1-methylcyclopropane-1-carboxylate
1-methylcyclopropanecarboxylic acid ethyl ester
Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-9-6(8)7(2)4-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYNZLFBUQGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221632 | |
| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-76-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-methylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.579 | |
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| Record name | ETHYL 1-METHYLCYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GRG451U66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization and Computational Chemistry of Ethyl 1 Methylcyclopropanecarboxylate and Derivatives
Computational Studies on Reaction Mechanisms and Electronic Structure
Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions and molecular properties that are often difficult to probe experimentally. For cyclopropane (B1198618) systems, computational methods are particularly valuable for analyzing strain, reactivity, and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been successfully applied to investigate the mechanisms and stereoselectivity of cyclopropanation reactions. acs.orgnih.gov DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. acs.org
For example, DFT studies have been employed to clarify the mechanism of metal-free cyclopropanation reactions catalyzed by Lewis acids like tris(pentafluorophenyl)borane. acs.orgnih.gov These calculations can compare different possible reaction pathways, such as those involving N-, C-, or O-bound intermediates, to determine the most energetically favorable route. acs.orgnih.gov The results of these calculations often show good agreement with experimental observations and can provide detailed explanations for the observed stereoselectivity, often attributing it to steric hindrance and favorable π-π stacking interactions in the transition state. acs.org In the context of the Simmons-Smith reaction, DFT calculations have helped to elucidate the detailed mechanism and the origins of stereoselectivity when using chiral ligands. nih.gov
The high reactivity of cyclopropanes is largely attributed to their significant ring strain, which is a combination of angle strain and torsional strain. utexas.edumasterorganicchemistry.com Computational methods can be used to quantify this strain energy. By comparing the heat of combustion of cyclopropanes to that of their open-chain analogs, the ring strain can be estimated. masterorganicchemistry.com For cyclopropane, this value is approximately 27.6 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com
Computational studies allow for a detailed analysis of how substituents, such as the ester group in ethyl 1-methylcyclopropanecarboxylate, affect the strain energy and, consequently, the reactivity of the cyclopropane ring. Angle strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to the constrained 60° in the cyclopropane ring. utexas.edumasterorganicchemistry.com Torsional strain results from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com Theoretical models can dissect these contributions to the total strain energy and predict how the ring will behave in various chemical reactions. libretexts.org
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting the outcome of chemical reactions, particularly pericyclic reactions like cyclopropanation. wikipedia.orgnumberanalytics.comlibretexts.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. taylorandfrancis.comyoutube.com
In a cyclopropanation reaction, such as the addition of a carbene to an alkene, the interaction between the frontier orbitals of the two species determines the feasibility and stereochemical course of the reaction. youtube.com For a reaction to occur, the HOMO and LUMO must have the correct symmetry to allow for a bonding interaction. numberanalytics.com FMO analysis can explain, for instance, why a sideways approach of a carbene to an alkene is favored over a frontal approach, as the former allows for two bonding interactions, leading to the formation of the cyclopropane ring. youtube.com The energy gap between the HOMO and LUMO can also provide insights into the reactivity of the system. libretexts.org
Applications As Building Blocks in Complex Molecule Synthesis
Utilization in the Synthesis of Pharmaceutically Relevant Scaffolds and Drug Discovery
Ethyl 1-methylcyclopropanecarboxylate serves as a crucial intermediate in the creation of biologically active compounds, facilitating drug discovery efforts by providing a gateway to novel molecular architectures. aaronchem.com The incorporation of the cyclopropane (B1198618) motif is a known strategy in medicinal chemistry to enhance properties such as metabolic stability and target affinity. nih.gov
Precursors for 1-Arylcyclopropylamines and Methylamino-substituted Cyclopropanes
This compound is a direct precursor for producing secondary and tertiary amides. chemicalbook.com This reactivity is significant as amides are common intermediates in the synthesis of primary amines through chemical transformations such as the Hofmann or Curtius rearrangement. This pathway makes the compound a valuable starting point for producing various amine-containing scaffolds.
The resulting aminomethyl-substituted cyclopropanes are of considerable interest in pharmaceutical development. For instance, a class of compounds known as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has been synthesized and evaluated for potential use as antidepressants, with some showing more activity than established drugs like imipramine. nih.gov One such derivative, Midalcipran, has progressed to late-stage clinical evaluation. nih.gov
Synthesis of Chiral Spirocyclic Scaffolds
Spirocyclic scaffolds, which contain two rings connected by a single shared carbon atom, are increasingly utilized in drug discovery. nih.gov Their inherent three-dimensionality and structural novelty can lead to improved physicochemical and pharmacokinetic properties in drug candidates. nih.govresearchgate.net These rigid structures can enhance binding to biological targets and offer a way to explore new chemical space compared to more common flat, aromatic structures. researchgate.netdndi.org The growing interest in these scaffolds has spurred the development of new synthetic methodologies to make them more accessible for medicinal chemists. nih.govnih.gov
Given its function as a versatile building block for complex molecules, this compound is a potential starting material for constructing these desirable spirocyclic systems, although specific examples are not extensively documented in the literature.
Integration into Agrochemical and Specialty Chemical Production
This compound is an established intermediate in the manufacturing of agrochemicals and other fine or specialty chemicals. aaronchem.comgoogle.com The cyclopropane ring is a key structural feature in a number of commercial insecticides. The compound's utility is highlighted by its inclusion in product catalogs for chemical synthesis and its role as a precursor for more complex molecules in this sector. aaronchem.comchemicalbook.com
Development of Cyclopropane-Containing Natural Product Analogs and Total Synthesis
The cyclopropane ring is a structural motif found in a diverse range of natural products, including terpenes, alkaloids, and fatty acids, where it is often essential for their biological activity. marquette.edursc.orgrsc.org The synthesis of these complex molecules is a significant area of research. rsc.org
Traditionally, many total syntheses of natural products construct the cyclopropane ring during the synthetic sequence rather than introducing it as a pre-formed unit. marquette.edu However, the use of building blocks like this compound offers an alternative strategy for efficiently creating analogs of natural products. This approach allows for modifications and the exploration of structure-activity relationships. While specific total syntheses starting from this compound are not prominently featured in literature reviews, the general utility of cyclopropane esters is well-recognized. For example, enzyme-catalyzed cyclopropanation using ethyl diazoacetate has been employed to produce stereoselective labeled cyclopropanes for incorporation into complex pharmaceutical agents. nih.gov
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 1-methylcyclopropane-1-carboxylate | nih.gov |
| CAS Number | 71441-76-4 | nih.gov |
| Molecular Formula | C₇H₁₂O₂ | nih.gov |
| Molecular Weight | 128.17 g/mol | nih.gov |
| SMILES | CCOC(=O)C1(CC1)C | nih.gov |
| InChI Key | IZPYNZLFBUQGCZ-UHFFFAOYSA-N | nih.gov |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Colorless to very pale yellow liquid | chemicalbook.comguidechem.com |
| Boiling Point | 136 °C | chemicalbook.com |
| Flash Point | 30 °C | chemicalbook.com |
| Density | 0.918 g/cm³ | chemicalbook.com |
| Storage Temperature | 2-8°C, Sealed in dry conditions | chemicalbook.comguidechem.com |
Biological Activities and Pharmacological Relevance of Cyclopropane Carboxylic Acid Derivatives
Enzyme Inhibition and Receptor Modulation by Cyclopropane-Containing Compounds
Cyclopropane (B1198618) derivatives are recognized for their ability to interact with various enzymes and receptors, leading to the modulation of biological pathways. This activity stems from the unique conformational rigidity and electronic nature of the three-membered ring. researchgate.net
Cyclopropane-containing compounds have demonstrated inhibitory effects on several key enzymes. For instance, derivatives of cyclopropane carboxylic acid have been identified as inhibitors of enzymes crucial to plant physiology. Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are known to inhibit 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme involved in the biosynthesis of ethylene. nih.gov Similarly, analogues of cyclopropane-1,1-dicarboxylic acid act as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants. nih.gov In the realm of cancer research, a synthetic cyclopropane derivative of Spliceostatin A has been shown to be a potent inhibitor of spliceosomes, which are essential for processing precursor mRNA. nih.gov Furthermore, certain cyclopropane derivatives have been explored as potential inhibitors for sterol 14-α demethylase (CYP51), a key enzyme in sterol biosynthesis and a target for antifungal drugs. nih.gov
Table 1: Examples of Enzyme Inhibition by Cyclopropane Derivatives
| Derivative Class | Target Enzyme | Biological Significance |
|---|---|---|
| Cyclopropane Carboxylic Acids | 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) | Inhibition of ethylene biosynthesis in plants nih.gov |
| Cyclopropane-1,1-dicarboxylic Acid Analogues | Ketol-acid reductoisomerase (KARI) | Herbicidal activity through disruption of amino acid synthesis nih.gov |
| Spliceostatin A Derivative | Spliceosome | Anticancer activity by inhibiting mRNA splicing nih.gov |
The structural characteristics of cyclopropane derivatives also make them effective ligands for specific biological receptors. 1-Aminocyclopropane-1-carboxylic acid (ACC), a well-known cyclopropane derivative, acts as a potent and selective ligand for the glycine modulation site associated with the N-methyl-D-aspartate (NMDA) receptor in the brain. researchgate.netunl.pt The parent compound, cyclopropane, is known to function as an NMDA receptor antagonist. wikipedia.org This interaction highlights the potential for cyclopropane-containing molecules in neurochemical studies and the development of therapeutics targeting excitatory amino acid transmitter systems. researchgate.netunl.pt
Role in Plant Growth Regulation and Ethylene Biosynthesis Inhibition
Cyclopropane carboxylic acid derivatives play a significant role in agriculture as regulators of plant growth, primarily through the inhibition of ethylene biosynthesis. ffhdj.comresearchgate.netffhdj.com Ethylene is a crucial plant hormone that governs processes such as fruit ripening, senescence, and stress responses. unl.ptffhdj.comnih.govoup.com
The immediate precursor to ethylene in plants is 1-aminocyclopropane-1-carboxylic acid (ACC). researchgate.netnih.gov Certain cyclopropane derivatives can act as inhibitors of the enzymes involved in the ethylene biosynthesis pathway, particularly ACC synthase (ACS) and ACC oxidase (ACO). nih.govnih.govoup.com For example, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are structural analogues of ACC and have been shown to inhibit ethylene production. nih.govffhdj.com By controlling ethylene levels, these compounds can be used to delay fruit ripening and senescence, thereby extending the shelf-life and maintaining the quality of agricultural products. ffhdj.comresearchgate.netacs.org The development of new functionally substituted cyclopropane carboxylic acids is an active area of research aimed at creating more effective regulators of the plant life cycle. ffhdj.comresearchgate.netffhdj.com
Broad-Spectrum Bioactivity Profiles of Cyclopropane Derivatives
Compounds featuring a cyclopropane ring exhibit a wide array of biological activities, making them valuable in the development of pharmaceuticals and agrochemicals. researchgate.netunl.ptnih.gov Their diverse effects include insecticidal, herbicidal, fungicidal, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netunl.ptnih.govmdpi.com
Insecticidal Activity: Many potent insecticides are derivatives of cyclopropanecarboxylic acid. nih.govgoogle.com Pyrethroids, a major class of synthetic insecticides, are esters of chrysanthemic acid (2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid). nih.gov These compounds are known for their high insecticidal activity and low mammalian toxicity. unl.pt Research has focused on modifying the pyrethroid structure to enhance stability and effectiveness against a wide range of insect pests, including resistant strains. nih.govnih.gov
Herbicidal Activity: The herbicidal potential of cyclopropane derivatives often stems from their ability to inhibit essential plant enzymes. As mentioned, analogues of cyclopropane-1,1-dicarboxylic acid inhibit the enzyme ketol-acid reductoisomerase (KARI), which is vital for the synthesis of branched-chain amino acids in plants, leading to herbicidal effects. nih.gov
Fungicidal Properties: Several classes of cyclopropane derivatives have demonstrated significant fungicidal activity. benthamdirect.comresearchgate.netmdpi.com For instance, novel 1,2,4-triazoles containing a cyclopropane moiety have shown potent activity against various plant fungi. benthamdirect.com Amide derivatives containing cyclopropane have also been synthesized and evaluated for their in vitro antifungal activity, with some compounds showing moderate to excellent effects against pathogens like Candida albicans. mdpi.comnih.gov The mechanism of action for some of these antifungal agents involves the inhibition of enzymes like CYP51. nih.gov
Table 2: Agrochemical Properties of Cyclopropane Derivatives
| Activity | Compound Class | Target/Mechanism |
|---|---|---|
| Insecticidal | Pyrethroids | Neurotoxins targeting insect sodium channels |
| Herbicidal | Cyclopropane-1,1-dicarboxylic acid analogues | Inhibition of ketol-acid reductoisomerase (KARI) nih.gov |
| Fungicidal | 1,2,4-Triazole derivatives | Disruption of fungal cell processes benthamdirect.com |
The structural rigidity and unique electronic properties of the cyclopropane ring have been exploited in medicinal chemistry to develop agents with therapeutic potential. researchgate.netresearchgate.net
Anti-inflammatory Activity: Certain cyclopropane carboxylic acid derivatives are being investigated for their utility in treating inflammatory diseases. They are explored as inhibitors of leukotriene C4 synthase, an enzyme involved in the synthesis of cysteinyl leukotrienes (CysLTs), which are key mediators of inflammation, particularly in respiratory diseases. google.com
Anticancer Activity: The anticancer potential of cyclopropane derivatives is an area of active research. researchgate.netresearchgate.net As previously noted, a synthetic derivative of spliceostatin A, which contains a cyclopropane ring, exhibits potent anticancer activity by inhibiting the spliceosome. nih.gov This compound was found to be active in human cancer cell lines and inhibits splicing in vitro at levels comparable to the natural product. nih.gov
Antimicrobial Activities: Cyclopropane derivatives have shown a broad range of antimicrobial activities, including antibacterial and antiviral properties. researchgate.netunl.ptnih.govmdpi.com A series of amide derivatives containing cyclopropane were designed and synthesized, with several compounds exhibiting moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov The presence of the cyclopropane structure is considered beneficial in drug design for enhancing metabolic stability and receptor affinity. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Ethyl 1-methylcyclopropanecarboxylate |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) |
| 1-methylcyclopropene (1-MCP) |
| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate |
| (S)-bioallethrin |
| 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropane carboxylic acid (Chrysanthemic acid) |
| 2-phenylcyclopropane-1-carboxylic acid |
| Aminooxy-acetic acid (AOA) |
| bioresmethrin |
| biopermethrin |
| Carabrone |
| Cyclopropane |
| Cyclopropane-1,1-dicarboxylic acid (CDA) |
| Deltamethrin |
| Ethyl diazoacetate |
| Glyphosate |
| Jasmonyl-ACC (JA-ACC) |
| Leukotriene C4 |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide |
| N,N'-bis(4-(tert-butyl)phenyl)cyclopropane-1,1-dicarboxamide |
| Phenylvinyl sulphide |
| Pladienolide B |
| Propamocarb |
| Ptaquiloside |
| Pyrazinecarboxylic acid |
| S-adenosylmethionine |
| Spliceostatin A |
| Tebuconazole |
| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) |
| tri-O-acetyl-D-glucal |
| α-aminoisobutyric acid (AIB) |
Future Directions and Emerging Research Avenues for Ethyl 1 Methylcyclopropanecarboxylate Research
Innovations in Sustainable Synthesis and Catalysis for Cyclopropane (B1198618) Compounds
The synthesis of cyclopropane derivatives, including Ethyl 1-methylcyclopropanecarboxylate, is undergoing a paradigm shift towards more sustainable and efficient methodologies. The principles of green chemistry are increasingly being applied to address the environmental impact of traditional synthetic routes. thieme-connect.deresearchgate.net Future research will likely focus on several key areas of innovation:
Alternative Reaction Media: A significant push is being made to replace conventional organic solvents with more environmentally benign alternatives. Research into conducting cyclopropanation reactions in water or under solvent-free conditions is a promising avenue. thieme-connect.deresearchgate.netrsc.org
Energy-Efficient Methodologies: The exploration of alternative energy sources such as electrochemistry, mechanochemistry (ball-milling), microwave irradiation, and ultrasound irradiation is expected to provide more energy-efficient pathways for cyclopropane synthesis. thieme-connect.deresearchgate.netucl.ac.uk
Biocatalysis and Photocatalysis: Biocatalysis, using engineered enzymes like myoglobin, offers a highly selective and environmentally friendly route to chiral cyclopropanes. researchgate.netnih.govnih.govresearchgate.net Similarly, visible-light-mediated photocatalysis is emerging as a powerful tool for cyclopropanation, offering mild reaction conditions. researchgate.net
Advanced Catalytic Systems: The development of novel catalysts is central to sustainable synthesis. This includes hydrogen borrowing catalysis, which represents a highly atom-economical approach. acs.org Furthermore, research into catalytic systems that can utilize safer carbene precursors, such as gem-dichloroalkanes instead of diazo compounds, is a significant step towards safer and more scalable processes. dicp.ac.cnnih.gov
Exploration of Novel Reactivity Pathways and Transformations
The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile intermediate for a variety of chemical transformations. Future research is expected to delve deeper into harnessing this reactivity for the construction of complex molecular architectures.
Ring-Opening Reactions: The strain-release-driven ring-opening of cyclopropanes is a powerful synthetic strategy. nih.gov Research into Brønsted acid-catalyzed ring-opening reactions, particularly in activating solvents like hexafluoroisopropanol (HFIP), is expanding the scope of nucleophiles that can be employed, including arenes, indoles, and alcohols. nih.govacs.org For esters like this compound, which can be considered donor-acceptor cyclopropanes, these catalytic enantioselective ring-opening reactions are a key area for future exploration. scispace.com
Annulation Reactions: Cyclopropanes can participate in various annulation strategies, such as (3+2) and (3+3) cycloadditions, to construct five- and six-membered rings. scispace.com These transformations provide efficient routes to complex cyclic systems from simple cyclopropane precursors.
1,3-Difunctionalization: Novel methods are being developed for the 1,3-difunctionalization of the cyclopropane ring. This includes reactions like 1,3-aminothiolation and 1,3-carbocarbonation, which install two different functional groups across the ring in a single transformation. researchgate.net
The exploration of these novel reactivity pathways will undoubtedly expand the synthetic utility of this compound and related compounds, enabling the synthesis of diverse and complex molecular structures.
Rational Design of Bioactive Cyclopropane Esters through Structure-Activity Relationship (SAR) Studies
The cyclopropane ring is a privileged scaffold in medicinal chemistry, often used to enhance the pharmacological properties of drug candidates. nih.gov For this compound, future research will focus on its potential as a building block for new therapeutic agents through rational, structure-based design.
Bioisosteric Replacement: The cyclopropane unit is recognized as a viable bioisostere for other common chemical groups, such as isopropyl groups, aromatic rings, and alkenes. nih.govslideshare.net This replacement can lead to improved metabolic stability, increased potency, enhanced solubility, and reduced off-target effects. nih.govbohrium.com Structure-activity relationship (SAR) studies will be crucial in determining where the 1-methylcyclopropanecarboxylate moiety can be strategically incorporated into existing drug scaffolds to optimize their properties.
Conformational Constraint: The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific, biologically active conformation. nih.gov This pre-organization can lead to higher binding affinity for a biological target. SAR studies will help elucidate the optimal stereochemistry and substitution patterns on the cyclopropane ring to achieve the desired conformational bias.
Fragment-Based Drug Design: this compound can serve as a valuable fragment in fragment-based drug discovery (FBDD). acs.orgimperial.ac.uk By identifying weak-binding fragments that contain this motif, medicinal chemists can grow or link them to develop potent and selective drug candidates. Integrating fragment information with structure-based design is a powerful strategy for accelerating the discovery of novel therapeutics. acs.org
The systematic exploration of SAR will guide the design of new bioactive esters based on the this compound scaffold, with the aim of developing next-generation therapeutics with improved efficacy and safety profiles. drugdesign.orggardp.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-methylcyclopropanecarboxylate, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition of a diazo compound with an alkene precursor. Key steps include:
- Precursor selection (e.g., ethyl acrylate derivatives with methyl groups).
- Use of transition-metal catalysts (e.g., Rh(II) or Cu(I)) to promote cyclopropane ring formation .
- Temperature control (45–80°C) and solvent optimization (e.g., acetone or THF) to enhance yield .
- Post-reaction purification via column chromatography (e.g., 50% ethyl acetate/hexane) to isolate the product .
- Critical Parameters : Catalyst loading, reaction time, and solvent polarity significantly impact stereochemical outcomes and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Cyclopropane ring protons appear as distinct multiplets (δ 0.76–1.31 ppm), while ester carbonyl carbons resonate at ~170 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 149–282 (ES+) confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and cyclopropane C-C (~1000 cm⁻¹) validate functional groups .
Q. What are the common functionalization reactions of this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., methylaminoethanol) to form amide derivatives, requiring anhydrous conditions and base catalysts .
- Oxidation/Reduction : Use oxidizing agents (e.g., KMnO₄) to convert ester groups to carboxylic acids or reduce cyclopropane rings with H₂/Pd .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic moieties, mediated by Pd(PPh₃)₄ .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalyst Screening : Test chiral ligands (e.g., BINAP or Salen) with Rh(II) or Cu(I) to enhance enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, while low temperatures reduce racemization .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early in the synthesis pathway .
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via LC-MS.
- Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹³C) to track cyclopropane ring opening or ester hydrolysis pathways .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and identify pH-sensitive sites .
- Case Study : Discrepancies in hydrolysis rates may stem from trace metal ions in buffers; use chelating agents (e.g., EDTA) to standardize conditions .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
- Transition-State Modeling : Simulate reaction pathways (e.g., cyclopropane ring strain release) using Gaussian or ORCA software to guide experimental design .
- Machine Learning : Train models on existing kinetic data to predict yields under untested conditions (e.g., solvent mixtures or catalyst combinations) .
Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
